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molecular formula C30H44ClO2P B8353086 2,4,8,10-Tetra-tert-butyl-6-chloro-12-methyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocine

2,4,8,10-Tetra-tert-butyl-6-chloro-12-methyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocine

Cat. No. B8353086
M. Wt: 503.1 g/mol
InChI Key: YLZWHLUXIRBGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05858905

Procedure details

To a solution of 50.9 g. (0.12 mol) of 2,2'-ethylidenebis(4,6-di-tert-butylphenol) and 1.73 mL (0.018 mol) of 1-methyl-2-pyrrolidinone in 275 mL of toluene at ambient temperature is added dropwise 15.7 mL (0.18 mol) of phosphorus trichloride. After the addition is complete, the reaction mixture is heated at reflux for 18 hours. After cooling to room temperature, the toluene is removed in vacuo and the residue is then recrystallized twice from 250 mL of acetonitrile. The acetonitrile is decanted from the product which is dried under vacuum to give 21.0 g (34.8% yield) of the title compound as an off-white solid melting at 194°-198° C.
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
1.73 mL
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One
Yield
34.8%

Identifiers

REACTION_CXSMILES
[CH:1]([C:18]1[CH:23]=[C:22]([C:24]([CH3:27])([CH3:26])[CH3:25])[CH:21]=[C:20]([C:28]([CH3:31])([CH3:30])[CH3:29])[C:19]=1[OH:32])([C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:6]=[C:5]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:4]=1[OH:17])[CH3:2].CN1CCCC1=O.[P:40](Cl)(Cl)[Cl:41]>C1(C)C=CC=CC=1>[Cl:41][P:40]1[O:17][C:4]2[C:5]([C:13]([CH3:16])([CH3:14])[CH3:15])=[CH:6][C:7]([C:9]([CH3:12])([CH3:10])[CH3:11])=[CH:8][C:3]=2[CH:1]([CH3:2])[C:18]2[CH:23]=[C:22]([C:24]([CH3:27])([CH3:26])[CH3:25])[CH:21]=[C:20]([C:28]([CH3:31])([CH3:30])[CH3:29])[C:19]=2[O:32]1

Inputs

Step One
Name
Quantity
0.12 mol
Type
reactant
Smiles
C(C)(C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
Name
Quantity
1.73 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
15.7 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
275 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the toluene is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is then recrystallized twice from 250 mL of acetonitrile
CUSTOM
Type
CUSTOM
Details
The acetonitrile is decanted from the product which
CUSTOM
Type
CUSTOM
Details
is dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClP1OC2=C(C(C3=C(O1)C(=CC(=C3)C(C)(C)C)C(C)(C)C)C)C=C(C=C2C(C)(C)C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 34.8%
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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